molecular formula C41H77NO2 B1670809 DLinDMA CAS No. 871258-12-7

DLinDMA

Cat. No. B1670809
M. Wt: 616.1 g/mol
InChI Key: NFQBIAXADRDUGK-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .


Synthesis Analysis

The synthesis of DLinDMA involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .


Molecular Structure Analysis

DLinDMA has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of DLinDMA can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .

Scientific Research Applications

Gene Silencing and Delivery Systems

DLinDMA, or 1,2-dilinoleyloxy-3-dimethylaminopropane, is a key lipid component used in gene therapy, particularly in the development of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). Research has highlighted the utility of DLinDMA in creating effective siRNA delivery systems. For instance, Semple et al. (2010) demonstrated the use of DLinDMA-based lipids for delivering siRNA, showing substantial improvements in gene silencing efficacy in vivo. This finding is significant as it offers potential for treating a variety of genetic disorders (Semple et al., 2010).

Impact on Antigen-Presenting Cells

Another area of interest is the application of DLinDMA in influencing gene silencing properties in antigen-presenting cells (APCs). Basha et al. (2011) explored the role of DLinDMA in lipid nanoparticle formulations of siRNA, finding that certain formulations containing DLinDMA were highly effective in silencing target genes in APCs. This has implications for treating immunologically mediated diseases (Basha et al., 2011).

Application in Neurodegenerative Disease Therapy

DLinDMA also shows promise in the treatment of rare neurodegenerative diseases. Vemana et al. (2021) developed cationic liposomes using DLinDMA for the delivery of genes involved in Lafora disease, a form of neurodegenerative epilepsy. The study demonstrated the potential of DLinDMA liposomes in gene therapy, highlighting their efficiency, low toxicity, and successful gene expression in targeted cells (Vemana et al., 2021).

Uptake and Intracellular Processing in Macrophages

Lin et al. (2013) investigated the uptake and intracellular processing of lipid nanoparticles containing DLinDMA in macrophages. Their study revealed that while the uptake of these nanoparticles is not significantly affected by the cationic lipid composition, their subsequent intracellular processing is highly dependent on it. This research provides valuable insights into how DLinDMA-based nanoparticles interact within cellular environments, which is crucial for improving gene therapy techniques (Lin et al., 2013).

properties

IUPAC Name

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQBIAXADRDUGK-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DLinDMA

CAS RN

871258-12-7
Record name Dlindma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DLINDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DLinDMA
Reactant of Route 2
Reactant of Route 2
DLinDMA
Reactant of Route 3
Reactant of Route 3
DLinDMA
Reactant of Route 4
Reactant of Route 4
DLinDMA
Reactant of Route 5
Reactant of Route 5
DLinDMA
Reactant of Route 6
Reactant of Route 6
DLinDMA

Citations

For This Compound
466
Citations
HP Vemana, A Saraswat, S Bhutkar, K Patel… - …, 2021 - Future Medicine
… Materials & methods: DLinDMA and DOTAP liposomes were formulated and characterized … DLinDMA and DOTAP showed good physicochemical characteristics. Nanosized DLinDMA …
Number of citations: 10 www.futuremedicine.com
PJC Lin, YYC Tam, I Hafez, A Sandhu, S Chen… - … , Biology and Medicine, 2013 - Elsevier
… The superior potency of DLinKC2-DMA compared with DLinKDMA or DLinDMA can be … of DLinKC2-DMA compared with DLinKDMA or DLinDMA can be attributed to their higher …
Number of citations: 93 www.sciencedirect.com
SC Semple, A Akinc, J Chen, AP Sandhu, BL Mui… - Nature …, 2010 - nature.com
… (DLinDMA) to be optimal 15 . We therefore maintained the linoleyl hydrocarbon chains present in DLinDMA … Our approach to linker modification of DLinDMA involved introducing groups …
Number of citations: 745 www.nature.com
A Algarni, EH Pilkington, EJA Suys, H Al-Wassiti… - Biomaterials …, 2022 - pubs.rsc.org
… DLinDMA with a … DLinDMA series and discovered that 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]-dioxolane (DLin-KC2-DMA) exceeded the gene silencing capacity of other DLinDMA …
Number of citations: 30 pubs.rsc.org
HP Vemana, A Saraswat, S Bhutkar, K Patel… - The FASEB …, 2021 - Wiley Online Library
… DLinDMA were formulated and characterized for their particle size and zeta potential. DLinDMA … Our novel study highlights the importance of DLinDMA cationic lipoplexes as a …
Number of citations: 0 faseb.onlinelibrary.wiley.com
R Mihaila, S Chang, AT Wei, ZY Hu, D Ruhela… - International journal of …, 2011 - Elsevier
This paper describes the use of Spin Centrifugation–Dialysis (SCD) for small-scale concentration/purification of siRNA–lipid complexes designed for use as therapeutic agents for gene …
Number of citations: 18 www.sciencedirect.com
Y Liu, L Huang - Molecular Therapy, 2010 - cell.com
… 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) was selected as the lead compound. DLinDMA was used as the key component of the previously reported “stable nucleic acid …
Number of citations: 70 www.cell.com
M Tiffany - 2013 - escholarship.org
… at delivering siRNA compared to CHEMS or DLinDMA LNPs. I also demonstrate that cells … DLinDMA shows a 0.4 pH unit increase in endosomal pH and low colocalization (10 - 15%) …
Number of citations: 0 escholarship.org
J Heyes, L Palmer, K Bremner, I MacLachlan - Journal of controlled release, 2005 - Elsevier
… DLinDMA particles yielding an 80% knockdown in gene expression. P-NMR established DLinDMA … , were slightly less efficient than those containing DLinDMA. All results were found to …
Number of citations: 640 www.sciencedirect.com
G Basha, TI Novobrantseva, N Rosin, YYC Tam… - Molecular Therapy, 2011 - cell.com
… four different ionizable cationic lipids namely DLinDAP, DLinDMA, DLinK-DMA, and DLinKC2-… exhibited improved gene silencing potencies relative to DLinDMA but were less toxic. In …
Number of citations: 244 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.